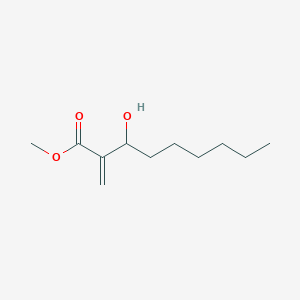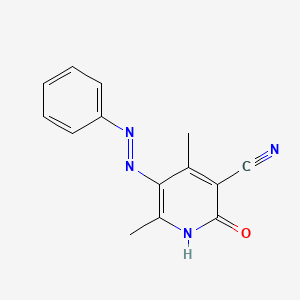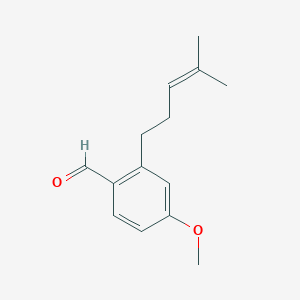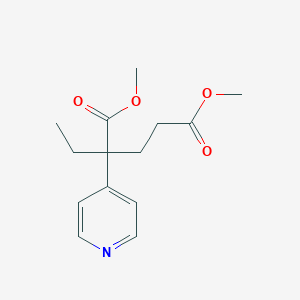
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide: is a synthetic compound known for its fluorescent properties. It is often used in biochemical and biophysical research due to its ability to label and track various biological molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with piperazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield various piperazine derivatives.
科学的研究の応用
N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide is widely used in scientific research due to its fluorescent properties. Some of its applications include:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed in the labeling and tracking of proteins, lipids, and other biomolecules in cellular studies.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Applied in the development of fluorescent dyes and sensors for various industrial applications.
作用機序
The mechanism of action of N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide involves its ability to fluoresce upon excitation with light. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or lipids in biological studies.
類似化合物との比較
Similar Compounds
Some compounds similar to N-Butyl-4-(7-nitro-2,1,3-benzoxadiazol-4-YL)piperazine-1-carboxamide include:
16-NBD-160 Coenzyme A: A fluorescent analog used to label palmitoylation sites on proteins.
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: Used as a fluorescent indicator for glucose uptake.
180 NBD PE (NBD-DSPE): A fluorescent lipid used to study membrane dynamics.
Uniqueness
What sets this compound apart is its specific structure, which allows it to be used in a wide range of applications, from chemical analysis to biological imaging. Its unique combination of a piperazine ring and a nitrobenzoxadiazole moiety provides distinct fluorescent properties that are highly valuable in research and industry.
特性
CAS番号 |
653572-00-0 |
|---|---|
分子式 |
C15H20N6O4 |
分子量 |
348.36 g/mol |
IUPAC名 |
N-butyl-4-(4-nitro-2,1,3-benzoxadiazol-7-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C15H20N6O4/c1-2-3-6-16-15(22)20-9-7-19(8-10-20)11-4-5-12(21(23)24)14-13(11)17-25-18-14/h4-5H,2-3,6-10H2,1H3,(H,16,22) |
InChIキー |
FQPVSRPXOMFMKU-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)N1CCN(CC1)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


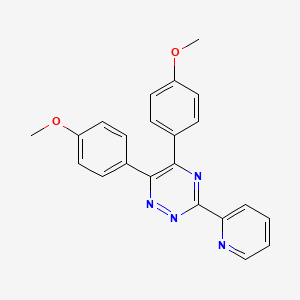
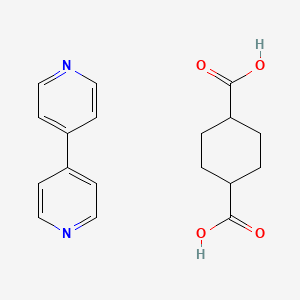
![[(2R,3S,5R)-2-(hydroxymethyl)-5-[5-methyl-2,4-dioxo-3-(phenylmethoxymethyl)pyrimidin-1-yl]oxolan-3-yl] benzoate](/img/structure/B12544645.png)
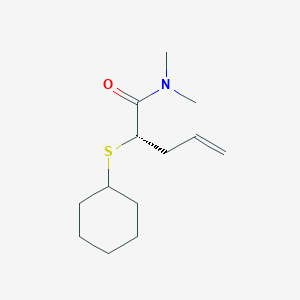
![1-Ethyl-3-[(thiophen-3-yl)acetyl]-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12544658.png)
![3-[(2-Methoxyethoxy)methoxy]-2-methylidenehexanoic acid](/img/structure/B12544665.png)
![N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12544672.png)

